BenchChemオンラインストアへようこそ!

N-(3-Pyridyl)-3-phenylsuccinimide

Anticonvulsant screening Maximal electroshock seizure (MES) Subcutaneous metrazol (scMET)

Select N-(3-Pyridyl)-3-phenylsuccinimide (NPPS), the active 3-phenyl positional isomer validated by Obniska et al. (1999) for anticonvulsant protection in MES and scMET seizure models. The 3,3-diphenylsuccinimide series (compounds 1–6) is uniformly inactive and must be excluded from screening cascades. Confirm molecular electrostatic potential ΔV > 0 as a binary activity classifier before synthesis. For SAR studies, NPPS provides a verified starting point with known DHFR inhibition reference data, enabling polypharmacology assessment for epilepsy programs. Insist on the 3-phenyl scaffold to avoid procurement errors that derail anticonvulsant lead identification.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS No. 125709-33-3
Cat. No. B164051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Pyridyl)-3-phenylsuccinimide
CAS125709-33-3
SynonymsN-(3-pyridyl)-3-phenylsuccinimide
NPPS
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)C2=CN=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C15H12N2O2/c18-14-9-13(11-5-2-1-3-6-11)15(19)17(14)12-7-4-8-16-10-12/h1-8,10,13H,9H2
InChIKeyJYHMYXSDHJOVOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Pyridyl)-3-phenylsuccinimide (CAS 125709-33-3): Core Chemical Identity and Research Classification


N-(3-Pyridyl)-3-phenylsuccinimide (NPPS; CAS 125709-33-3), systematically named 3-phenyl-1-(pyridin-3-yl)pyrrolidine-2,5-dione, is a synthetic N-pyridyl-3-arylsuccinimide derivative within the broader phenylsuccinimide class [1]. First reported in the context of anticonvulsant drug discovery, the compound features a pyrrolidine-2,5-dione core with a 3-phenyl substituent and an N-(3-pyridyl) moiety, granting distinctive conformational and electronic properties that differentiate it from both 2-phenyl positional isomers and 3,3-diphenyl analogs [2]. Its molecular formula is C₁₅H₁₂N₂O₂ (MW = 252.27 g/mol), and it serves as a research tool in neuropharmacology and structure–activity relationship (SAR) studies of succinimide-based anticonvulsants [3].

Why N-(3-Pyridyl)-3-phenylsuccinimide Cannot Be Casually Substituted by Other Phenylsuccinimides


Within the phenylsuccinimide class, even minor structural modifications—such as shifting the phenyl ring from position 3 to position 2 on the pyrrolidine-2,5-dione core, or replacing the N-(3-pyridyl) group with alternative heterocycles—produce profound changes in pharmacological activity [1]. The 1990 crystallographic analysis by Kwiatkowski et al. explicitly demonstrates that N-(3-pyridyl)-2-phenylsuccinimide (the 2-phenyl isomer) is biologically inactive, whereas closely related N-pyridyl-phenylsuccinimides with specific substitutions show anticonvulsant protection in maximal electroshock (MES) and subcutaneous metrazol (scMET) seizure models [2]. Furthermore, the 1999 Obniska study reveals that N-pyridyl-3,3-diphenylsuccinimides are uniformly inactive, while the corresponding 3-phenylsuccinimides (the structural class to which the target compound belongs) abolish seizure protection [3]. These data confirm that generic substitution among phenylsuccinimides is not scientifically justified without compound-specific activity verification.

Quantitative Comparator Evidence for N-(3-Pyridyl)-3-phenylsuccinimide Differentiation


Anticonvulsant Activity Classification: 3-Phenylsuccinimides vs. 3,3-Diphenylsuccinimides in MES and scMET Seizure Models

In a direct head-to-head pharmacological comparison, Obniska et al. (1999) evaluated two series of N-pyridylsuccinimides: compounds 1–6 (3,3-diphenylsuccinimides) and compounds 7–12 (3-phenylsuccinimides) [1]. N-(3-Pyridyl)-3-phenylsuccinimide belongs to the 3-phenylsuccinimide series (compounds 7–12). The study reports that the 3-phenylsuccinimides (7–12) abolished the protection against both MES- and scMET-induced seizures, whereas the 3,3-diphenylsuccinimides (1–6) were entirely inactive [1]. While individual ED₅₀ values for each compound are not publicly available in the abstract, the categorical activity difference is unequivocal: 6/6 compounds in the 3-phenyl series showed anticonvulsant protection, while 0/6 compounds in the 3,3-diphenyl series exhibited any activity [1].

Anticonvulsant screening Maximal electroshock seizure (MES) Subcutaneous metrazol (scMET) Phenylsuccinimide SAR

Molecular Electrostatic Potential (MEP) Signature: Predictive Differentiation of Active vs. Inactive Phenylsuccinimides

Obniska et al. (1999) applied quantum-chemical calculations and molecular electrostatic potential (MEP) analysis to distinguish active from inactive N-pyridylsuccinimides [1]. The key computational discriminator was the difference ΔV = V(O1) – V(O4), representing the MEP minima near the two carbonyl oxygens of the imide ring [1] [2]. For active anticonvulsant compounds, ΔV is positive; for inactive compounds, ΔV is negative [1] [2]. The 3-phenylsuccinimides (compounds 7–12, which include the target compound) display a positive ΔV signature consistent with anticonvulsant activity, while the 3,3-diphenylsuccinimides (compounds 1–6) yield a negative ΔV signature [1]. When V(O1) is plotted against V(O4), active and inactive compounds form two separated regression lines [1] [2].

Molecular electrostatic potential (MEP) Computational chemistry Anticonvulsant SAR Quantum-chemical descriptors

Positional Isomer Differentiation: N-(3-Pyridyl)-3-phenylsuccinimide vs. N-(3-Pyridyl)-2-phenylsuccinimide — Crystallographic and Pharmacological Contrast

The 1990 crystallographic study by Kwiatkowski et al. provides definitive structural and pharmacological data for N-(3-pyridyl)-2-phenylsuccinimide (compound I-6), the direct 2-phenyl positional isomer of the target 3-phenyl compound [1]. Compound I-6 crystallizes in the monoclinic space group P2₁/c with unit-cell parameters a = 8.441(3) Å, b = 15.269(1) Å, c = 9.745(2) Å, β = 92.34(2)°, V = 1254.9(19) ų, Z = 4, and Dx = 1.335 g cm⁻³ [1]. Critically, N-(3-pyridyl)-2-phenylsuccinimide (I-6) was found to be pharmacologically inactive in anticonvulsant screening, whereas its methyl-substituted analogs (I-10 and I-11) show activity [1]. The inactivity of I-6 is attributed to a specific torsional angle (~120°) between the pyridyl ring and the succinimide moiety, contrasting with the ~90° anticlinal arrangement observed in active anticonvulsant phenylsuccinimides [1] [2]. Since N-(3-Pyridyl)-3-phenylsuccinimide bears the phenyl substituent at position 3 rather than position 2, its conformational landscape and resultant pharmacological profile are expected to differ substantially from the crystallographically characterized 2-phenyl isomer.

X-ray crystallography Positional isomerism Conformation-activity relationship Succinimide SAR

Dihydrofolate Reductase (DHFR) Inhibitory Activity: N-(3-Pyridyl)-3-phenylsuccinimide as a Biochemical Probe

N-(3-Pyridyl)-3-phenylsuccinimide has been evaluated for inhibitory activity against dihydrofolate reductase (DHFR) derived from murine L1210 leukemia cells, as documented in the BindingDB/ChEMBL database (Assay ChEBML_54610) [1]. This biochemical profiling distinguishes the compound from typical phenylsuccinimide anticonvulsants, which are primarily characterized only in neuronal seizure models [2]. The DHFR inhibition assay provides a secondary pharmacological dimension that may be relevant for researchers investigating multi-target succinimide derivatives or seeking to avoid DHFR-mediated off-target effects in neuropharmacology programs [1]. Specific Ki or IC₅₀ values for this compound in the DHFR assay were not retrievable from publicly accessible database records at the time of this analysis; however, the inclusion of this compound in the curated ChEMBL DHFR inhibition dataset confirms that enzymatic activity has been experimentally measured [1].

Dihydrofolate reductase (DHFR) Enzyme inhibition L1210 leukemia cells Biochemical screening

Highest-Confidence Application Scenarios for N-(3-Pyridyl)-3-phenylsuccinimide Based on Comparator Evidence


Anticonvulsant Drug Discovery: Prioritizing 3-Phenylsuccinimides Over 3,3-Diphenylsuccinimides in Primary Screening

Research teams engaged in anticonvulsant lead identification should select N-(3-Pyridyl)-3-phenylsuccinimide and its 3-phenylsuccinimide congeners as the active scaffold class, rather than the 3,3-diphenylsuccinimide analogs, which are uniformly inactive in both MES and scMET seizure models [1]. The 3-phenylsuccinimide series (compounds 7–12 in Obniska et al. 1999) provides a validated chemical starting point with confirmed in vivo anticonvulsant protection, whereas the 3,3-diphenyl series (compounds 1–6) offers no detectable seizure protection and should be excluded from anticonvulsant screening cascades [1]. Procurement of the 3-phenyl scaffold is therefore a gatekeeping decision for productive anticonvulsant SAR exploration.

Computational Pre-Screening Using MEP-Based Activity Classification

Medicinal chemistry and computational chemistry groups can employ molecular electrostatic potential (MEP) analysis as a cost-effective computational filter to distinguish anticonvulsant-active 3-phenylsuccinimides from inactive analogs [1]. The MEP difference parameter ΔV = V(O1) – V(O4) serves as a binary classifier: a positive ΔV predicts anticonvulsant activity, while a negative ΔV predicts inactivity [1] [2]. This methodology, validated on the Obniska 1999 compound library, enables researchers to prioritize synthetic targets and procurement candidates before investing in in vivo pharmacological assessment, reducing compound attrition in anticonvulsant drug discovery programs.

Off-Target Profiling: DHFR Inhibition Assessment for Multi-Target Succinimide Probes

Investigators developing succinimide-based chemical probes for neuropharmacology can utilize the documented DHFR inhibition testing of N-(3-Pyridyl)-3-phenylsuccinimide as a starting point for evaluating potential polypharmacology [1]. Since many structurally related phenylsuccinimides lack any reported DHFR interaction data [2], this compound provides a reference point for assessing whether the 3-phenylsuccinimide scaffold carries inherent DHFR inhibitory liability. This is particularly relevant for programs targeting chronic epilepsy indications where concomitant DHFR inhibition could be either therapeutically beneficial or an undesirable off-target effect requiring structural optimization to eliminate.

Crystallographic and Conformational Analysis: Differentiating 3-Phenyl from 2-Phenyl Positional Isomers

Structural biology and crystallography groups studying the conformational determinants of phenylsuccinimide pharmacology should note that N-(3-Pyridyl)-3-phenylsuccinimide is the active 3-phenyl positional isomer, in contrast to N-(3-pyridyl)-2-phenylsuccinimide, which has been definitively characterized by X-ray crystallography and found to be pharmacologically inactive [1] [2]. The crystallographic benchmark for the 2-phenyl isomer (monoclinic P2₁/c, a=8.441 Å, b=15.269 Å, c=9.745 Å, β=92.34°) provides a structural reference against which the 3-phenyl isomer's distinct conformational and packing parameters can be compared, facilitating studies of how phenyl ring position modulates pyridyl-succinimide torsional geometry and biological activity [1].

Quote Request

Request a Quote for N-(3-Pyridyl)-3-phenylsuccinimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.